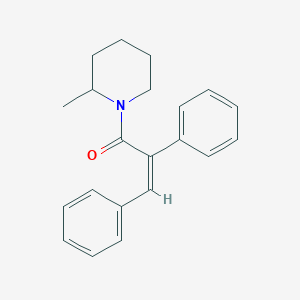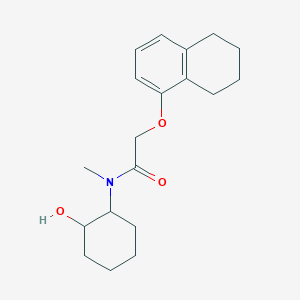
1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide, also known as A-84543, is a synthetic compound that belongs to the class of piperidine carboxamides. It was first synthesized in the early 1990s and has been extensively studied for its potential therapeutic applications. A-84543 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide is not fully understood. However, it has been found to act as a selective agonist of the mu-opioid receptor. Activation of the mu-opioid receptor leads to the inhibition of pain signaling pathways in the central nervous system, resulting in analgesia. This compound has also been found to inhibit the release of pro-inflammatory cytokines, resulting in anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit analgesic, anti-inflammatory, and anxiolytic properties. This compound has also been found to exhibit sedative effects, making it a potential candidate for the treatment of insomnia.
Advantages and Limitations for Lab Experiments
1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound has also been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. It is a relatively complex compound, which means that it may not be suitable for all experimental setups. In addition, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide. One potential direction is to investigate its potential as a treatment for chronic pain. Another potential direction is to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide involves several steps. The first step involves the reaction of 5-tert-butyl-3-isoxazolylamine with acetic anhydride to form 1-acetyl-5-tert-butyl-3-isoxazolylamine. This intermediate is then reacted with 4-piperidone to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Scientific Research Applications
1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic properties, making it a potential candidate for the treatment of chronic pain. This compound has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been found to exhibit anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.
properties
IUPAC Name |
1-acetyl-N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-10(19)18-7-5-11(6-8-18)14(20)16-13-9-12(21-17-13)15(2,3)4/h9,11H,5-8H2,1-4H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCTZBMRGCVEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5369543.png)

![3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione](/img/structure/B5369555.png)
![N-[1-({[1-(hydroxymethyl)propyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]benzamide](/img/structure/B5369563.png)
![{1-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5369570.png)

![2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B5369587.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B5369589.png)
![N-(2,3-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5369591.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5369592.png)
![N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5369619.png)
![1-(hydroxymethyl)-4-(4-methyl-3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5369629.png)
![2-({methyl[2-(1H-pyrazol-1-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5369637.png)
